molecular formula C16H15NO4S2 B489214 N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide CAS No. 518052-60-3

N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide

Cat. No.: B489214
CAS No.: 518052-60-3
M. Wt: 349.4g/mol
InChI Key: XQFLWSYVSBKJTG-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide typically involves the reaction of 2-oxo-1,3-benzoxathiole with 4-propan-2-ylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxathioles. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or proteins, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,3-benzoxathiol-5-yl)acetamide
  • 2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate
  • N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(phenylsulfonyl)butanamide

Uniqueness

N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide stands out due to its unique combination of a benzoxathiole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

518052-60-3

Molecular Formula

C16H15NO4S2

Molecular Weight

349.4g/mol

IUPAC Name

N-(2-oxo-1,3-benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H15NO4S2/c1-10(2)11-3-6-13(7-4-11)23(19,20)17-12-5-8-14-15(9-12)22-16(18)21-14/h3-10,17H,1-2H3

InChI Key

XQFLWSYVSBKJTG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3

Origin of Product

United States

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